

Ivaltinostat: A Technical Guide to its Biological Activity

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Compound of Interest

Compound Name: *Ivaltinostat formic*

Cat. No.: *B8201730*

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Abstract

Ivaltinostat (also known as CG-200745) is a potent, orally active, pan-histone deacetylase (HDAC) inhibitor that has demonstrated significant anti-tumor activity in a range of preclinical and clinical studies. As a hydroxamic acid-containing compound, it chelates the zinc ion in the active site of HDAC enzymes, leading to the accumulation of acetylated histones and other non-histone proteins. This epigenetic modulation results in the reactivation of tumor suppressor genes, cell cycle arrest, and induction of apoptosis in cancer cells. This technical guide provides a comprehensive overview of the biological activity of Ivaltinostat, including its mechanism of action, quantitative data from in vitro and in vivo studies, detailed experimental protocols for key assays, and a visual representation of its effects on critical signaling pathways.

Mechanism of Action

Ivaltinostat exerts its anti-cancer effects primarily through the inhibition of histone deacetylases (HDACs). HDACs are a class of enzymes that remove acetyl groups from the ϵ -amino groups of lysine residues on histone tails, leading to a more compact chromatin structure and transcriptional repression. By inhibiting HDACs, Ivaltinostat promotes histone hyperacetylation, which in turn leads to a more relaxed chromatin state, facilitating the transcription of genes, including tumor suppressor genes that are often silenced in cancer.

Beyond histones, Ivaltinostat's inhibitory action also affects non-histone proteins, such as tubulin and the tumor suppressor p53. The hyperacetylation of these proteins can disrupt microtubule function and enhance p53's transcriptional activity, respectively, contributing to the overall anti-neoplastic effects of the drug.

Quantitative Biological Data

While Ivaltinostat is characterized as a pan-HDAC inhibitor, specific IC₅₀ or K_i values against individual HDAC isoforms are not extensively available in publicly accessible literature. The available quantitative data primarily focuses on its anti-proliferative and cytotoxic effects in various cancer cell lines.

Table 1: In Vitro Anti-proliferative Activity of Ivaltinostat

Cell Line	Cancer Type	Assay	Endpoint	Value (μM)	Exposure Time
SNU-1196	Cholangiocarcinoma	Proliferation Assay	IC50	0.63	72 hours
SNU-1196/GR	Gemcitabine-Resistant Cholangiocarcinoma	Proliferation Assay	IC50	0.93	72 hours
SNU-308	Cholangiocarcinoma	Proliferation Assay	IC50	1.80	72 hours
LNCaP	Prostate Cancer	Growth Inhibition Assay	-	-	48 hours
DU145	Prostate Cancer	Growth Inhibition Assay	-	-	48 hours
PC3	Prostate Cancer	Growth Inhibition Assay	-	-	48 hours
Calu6	Non-Small Cell Lung Cancer	Proliferation Assay	Inhibition	~60% at 10 μM	48 hours

Table 2: Clinical Efficacy of Ivaltinostat in Combination Therapies

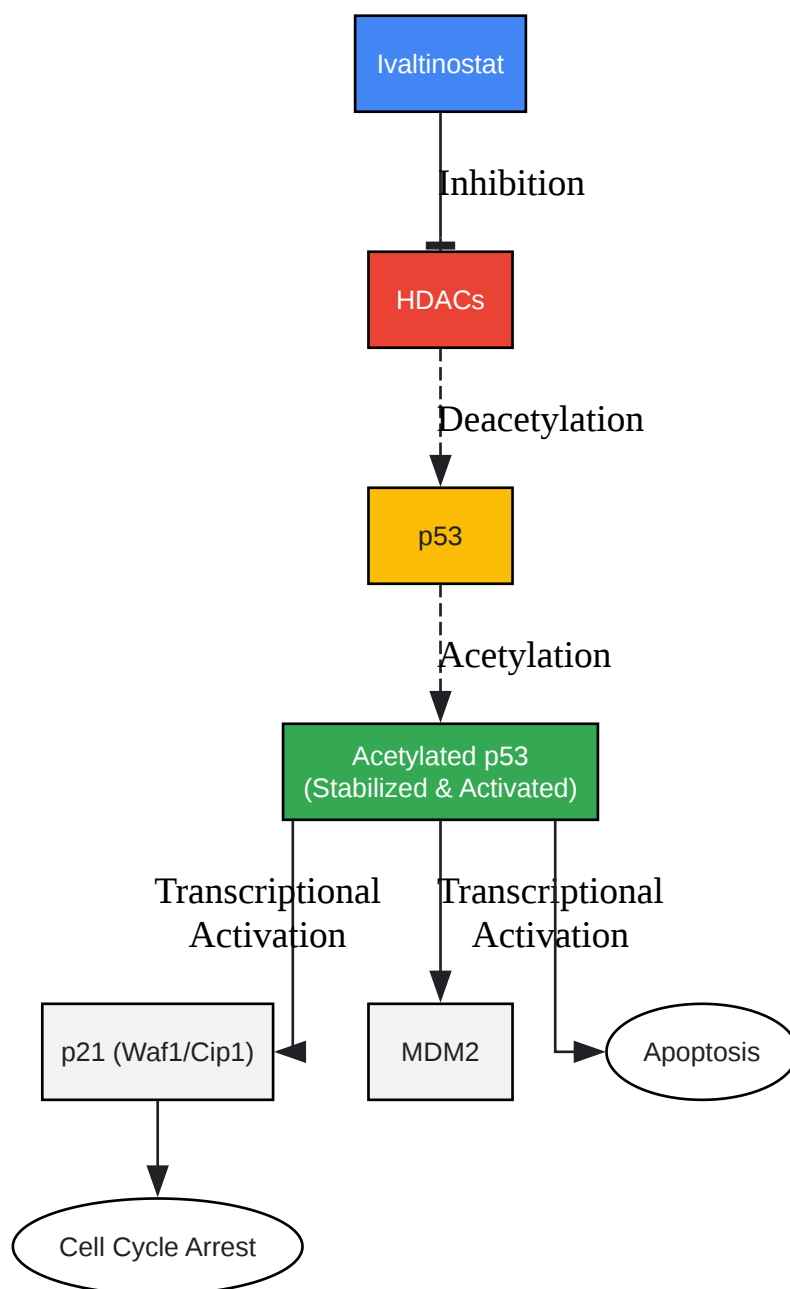
Trial Phase	Cancer Type	Combination	N	Objective Response Rate (ORR)	Disease Control Rate (DCR)	Median Overall Survival (OS)	Median Progression-Free Survival (PFS)
Phase 1b/2	Metastatic Pancreatic Adenocarcinoma	Ivaltinostat + Capecitabine	28	-	65% (Stable Disease or No Evidence of Disease)	-	-
Phase 1/2	Locally Advanced or Metastatic Pancreatic Adenocarcinoma	Ivaltinostat + Gemcitabine + Erlotinib	16 (evaluable)	25.0%	93.8%	10.8 months	5.8 months

Signaling Pathways

Ivaltinostat's biological activity is mediated through its influence on key signaling pathways that regulate cell survival, proliferation, and apoptosis.

p53 Signaling Pathway

Ivaltinostat treatment leads to the accumulation of the tumor suppressor protein p53. This is achieved through the inhibition of HDACs, which results in the acetylation of p53. Acetylated p53 is more stable and transcriptionally active, leading to the upregulation of its target genes, including the cell cycle inhibitor p21 (Waf1/Cip1) and the E3 ubiquitin ligase MDM2, which is involved in a negative feedback loop with p53. The net effect is an enhancement of p53-mediated tumor suppression.



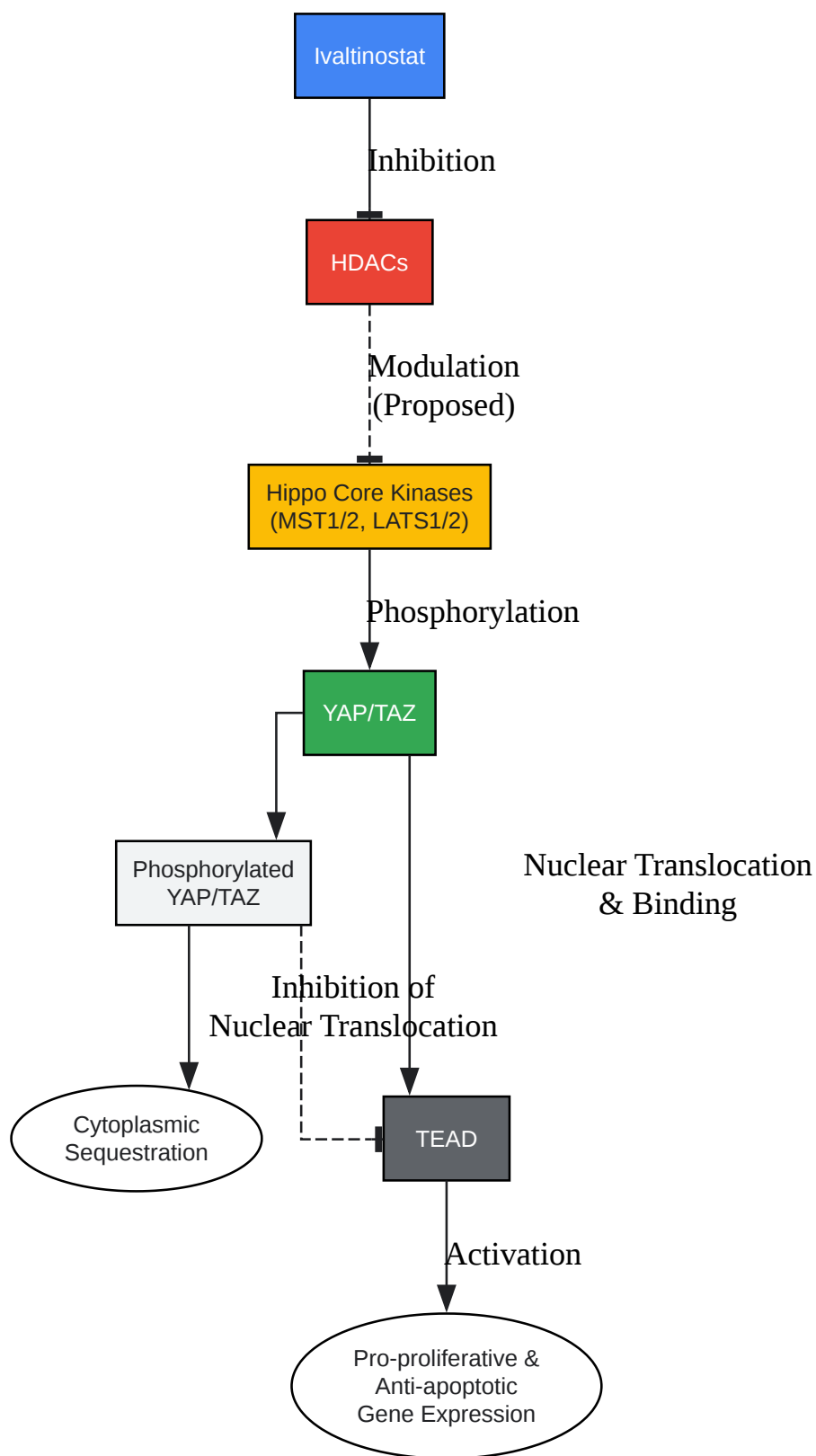
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Caption: Ivaltinostat-mediated p53 pathway activation.

Hippo Signaling Pathway

Emerging evidence suggests that Ivaltinostat can also modulate the Hippo signaling pathway, a critical regulator of organ size and cell proliferation. While the precise molecular interactions are still under investigation, it is proposed that HDAC inhibition by Ivaltinostat can lead to the

activation of the Hippo pathway, resulting in the phosphorylation and cytoplasmic sequestration of the transcriptional co-activators YAP and TAZ. This prevents their nuclear translocation and subsequent activation of pro-proliferative and anti-apoptotic genes.



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Caption: Proposed modulation of the Hippo pathway by Ivaltinostat.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the biological activity of Ivaltinostat. Specific parameters may need to be optimized for different cell lines and experimental conditions.

HDAC Inhibition Assay (In Vitro)

This protocol describes a general method for measuring the inhibition of HDAC activity in a cell-free system.

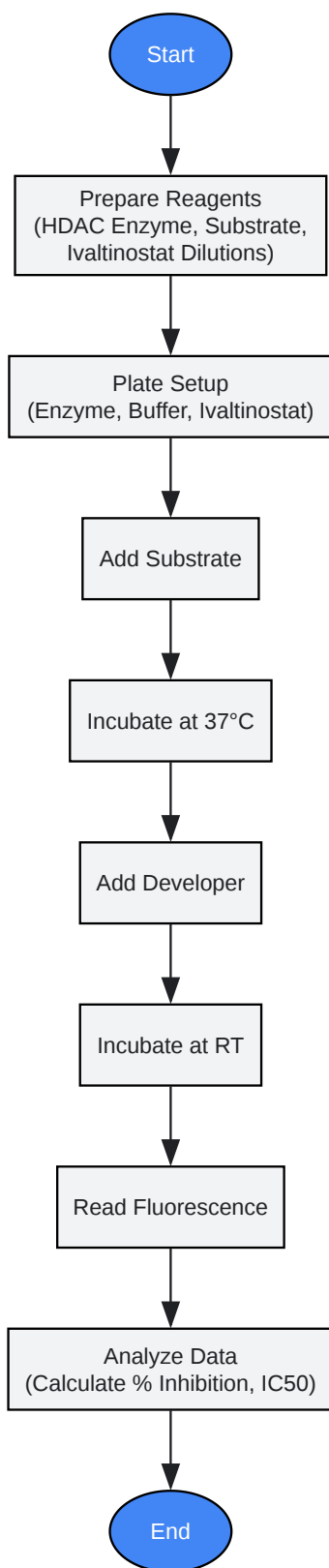
Materials:

- Recombinant human HDAC enzymes
- Fluorogenic HDAC substrate (e.g., Fluor-de-Lys®)
- Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
- Developer solution
- Ivaltinostat
- 96-well black microplates
- Fluorometric plate reader

Procedure:

- Prepare a serial dilution of Ivaltinostat in assay buffer.
- In a 96-well plate, add the HDAC enzyme, assay buffer, and Ivaltinostat (or vehicle control).
- Initiate the reaction by adding the fluorogenic HDAC substrate.
- Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
- Stop the reaction and develop the fluorescent signal by adding the developer solution.

- Incubate at room temperature for 15 minutes.
- Measure the fluorescence intensity using a plate reader (e.g., excitation 360 nm, emission 460 nm).
- Calculate the percentage of HDAC inhibition for each concentration of Ivaltinostat and determine the IC₅₀ value.



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Caption: Workflow for an in vitro HDAC inhibition assay.

Cell Viability Assay (MTT/MTS)

This protocol outlines a colorimetric method to assess the effect of Ivaltinostat on cancer cell viability.

Materials:

- Cancer cell line of interest
- Complete cell culture medium
- Ivaltinostat
- MTT or MTS reagent
- Solubilization solution (for MTT)
- 96-well clear microplates
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treat the cells with a serial dilution of Ivaltinostat (or vehicle control) in fresh medium.
- Incubate the cells for the desired exposure time (e.g., 48 or 72 hours).
- Add MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C.
- If using MTT, add the solubilization solution to dissolve the formazan crystals.
- Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Western Blotting for Histone Acetylation

This protocol describes the detection of changes in histone acetylation levels in cells treated with Ivaltinostat.

Materials:

- Cancer cell line of interest
- Ivaltinostat
- Cell lysis buffer
- Protein quantification assay (e.g., BCA)
- SDS-PAGE gels and electrophoresis apparatus
- PVDF or nitrocellulose membrane and transfer apparatus
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

Procedure:

- Treat cells with Ivaltinostat (or vehicle control) for the desired time.
- Lyse the cells and extract total protein.
- Quantify the protein concentration.
- Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
- Normalize the acetylated histone signal to the total histone signal to determine the relative change in acetylation.

Conclusion

Ivaltinostat is a promising pan-HDAC inhibitor with a multi-faceted mechanism of action that involves the epigenetic reprogramming of cancer cells through the modulation of key signaling pathways like p53 and Hippo. The in vitro and clinical data demonstrate its potential as a therapeutic agent, particularly in combination with other anti-cancer drugs. Further research into its isoform specificity and the intricate details of its signaling effects will undoubtedly provide a more complete understanding of its biological activity and pave the way for its optimized clinical application.

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